molecular formula C24H22FN3O4 B1662903 Exatecan CAS No. 171335-80-1

Exatecan

Katalognummer B1662903
CAS-Nummer: 171335-80-1
Molekulargewicht: 435.4 g/mol
InChI-Schlüssel: ZVYVPGLRVWUPMP-FYSMJZIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Exatecan is a drug which is a structural analog of camptothecin with antineoplastic activity . It has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Lung Cancer, and Liver Cancer, among others .


Synthesis Analysis

Exatecan was synthesized by intramolecular Friedel-Crafts acylation of tert-butyl esters with indium trichloride . The payload has an F-ring that also contains a second chiral center, both of which complicate its synthesis and derivatization .


Molecular Structure Analysis

Exatecan has a molecular formula of C24H22FN3O4 . It is a heterocyclic compound comprising a planar pentacyclic ring structure, that includes a pyrrolo [3,4-beta]-quinoline moiety (rings A, B, and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring) .


Chemical Reactions Analysis

Exatecan is a very potent inhibitor of topoisomerase I and anticancer agent . It has been intensively studied as a single agent, a large macromolecular conjugate, and as the payload component of antigen-dependent antibody–drug conjugates .


Physical And Chemical Properties Analysis

Exatecan has a molecular weight of 435.55 g/mol . It is a small molecule and is classified as investigational .

Wissenschaftliche Forschungsanwendungen

1. Combination Therapy with ATR Inhibitor

  • Summary of Application: Exatecan and deruxtecan are antineoplastic camptothecin derivatives in development as tumor-targeted-delivery warheads in various formulations including peptides, liposomes, polyethylene glycol nanoparticles, and antibody–drug conjugates . This study reports the molecular pharmacology of exatecan compared with the clinically approved topoisomerase I (TOP1) inhibitors .
  • Methods of Application: Modeling exatecan binding at the interface of a TOP1 cleavage complex suggests two novel molecular interactions with the flanking DNA base and the TOP1 residue N352, in addition to the three known interactions of camptothecins with the TOP1 residues R364, D533, and N722 .
  • Results or Outcomes: Exatecan showed much stronger TOP1 trapping, higher DNA damage, and apoptotic cell death than the classical TOP1 inhibitors used clinically . The combination of CBX-12 with ceralasertib significantly suppressed tumor growth in mouse xenografts .

2. Treatment of Non-Small Cell Lung Cancer

  • Summary of Application: Datopotamab deruxtecan is a specifically engineered TROP2-directed DXd antibody drug conjugate (ADC) discovered by Daiichi Sankyo and being jointly developed by AstraZeneca and Daiichi Sankyo . It is being used for the treatment of adult patients with locally advanced or metastatic nonsquamous non-small cell lung cancer (NSCLC) who require systemic therapy following prior treatment .
  • Methods of Application: The applications are based on data from the pivotal TROPION-Lung01 Phase III trials .
  • Results or Outcomes: Datopotamab deruxtecan significantly improved progression-free survival vs. chemotherapy in NSCLC .

3. Targeted Delivery of Exatecan to Tumors

  • Summary of Application: V66-Exatecan achieves targeted treatment of tumor cells, where it induces DNA damage leading to cell death .
  • Methods of Application: The in vivo application of V66-Exatecan leads to tumor regression .
  • Results or Outcomes: The in vivo application of V66-Exatecan leads to tumor regression without triggering general toxicity that is otherwise associated with Topoisomerase I inhibitors .

1. Combination Therapy with ATR Inhibitor

  • Summary of Application: Exatecan and deruxtecan are antineoplastic camptothecin derivatives in development as tumor-targeted-delivery warheads in various formulations including peptides, liposomes, polyethylene glycol nanoparticles, and antibody–drug conjugates . This study reports the molecular pharmacology of exatecan compared with the clinically approved topoisomerase I (TOP1) inhibitors .
  • Methods of Application: Modeling exatecan binding at the interface of a TOP1 cleavage complex suggests two novel molecular interactions with the flanking DNA base and the TOP1 residue N352, in addition to the three known interactions of camptothecins with the TOP1 residues R364, D533, and N722 .
  • Results or Outcomes: Exatecan showed much stronger TOP1 trapping, higher DNA damage, and apoptotic cell death than the classical TOP1 inhibitors used clinically . The combination of CBX-12 with ceralasertib significantly suppressed tumor growth in mouse xenografts .

2. Treatment of Non-Small Cell Lung Cancer

  • Summary of Application: Datopotamab deruxtecan is a specifically engineered TROP2-directed DXd antibody drug conjugate (ADC) discovered by Daiichi Sankyo and being jointly developed by AstraZeneca and Daiichi Sankyo . It is being used for the treatment of adult patients with locally advanced or metastatic nonsquamous non-small cell lung cancer (NSCLC) who require systemic therapy following prior treatment .
  • Methods of Application: The applications are based on data from the pivotal TROPION-Lung01 Phase III trials .
  • Results or Outcomes: Datopotamab deruxtecan significantly improved progression-free survival vs. chemotherapy in NSCLC .

3. Targeted Delivery of Exatecan to Tumors

  • Summary of Application: V66-Exatecan achieves targeted treatment of tumor cells, where it induces DNA damage leading to cell death .
  • Methods of Application: The in vivo application of V66-Exatecan leads to tumor regression .
  • Results or Outcomes: The in vivo application of V66-Exatecan leads to tumor regression without triggering general toxicity that is otherwise associated with Topoisomerase I inhibitors .

1. Combination Therapy with ATR Inhibitor

  • Summary of Application: Exatecan and deruxtecan are antineoplastic camptothecin derivatives in development as tumor-targeted-delivery warheads in various formulations including peptides, liposomes, polyethylene glycol nanoparticles, and antibody–drug conjugates . This study reports the molecular pharmacology of exatecan compared with the clinically approved topoisomerase I (TOP1) inhibitors .
  • Methods of Application: Modeling exatecan binding at the interface of a TOP1 cleavage complex suggests two novel molecular interactions with the flanking DNA base and the TOP1 residue N352, in addition to the three known interactions of camptothecins with the TOP1 residues R364, D533, and N722 .
  • Results or Outcomes: Exatecan showed much stronger TOP1 trapping, higher DNA damage, and apoptotic cell death than the classical TOP1 inhibitors used clinically . The combination of CBX-12 with ceralasertib significantly suppressed tumor growth in mouse xenografts .

2. Treatment of Non-Small Cell Lung Cancer

  • Summary of Application: Datopotamab deruxtecan is a specifically engineered TROP2-directed DXd antibody drug conjugate (ADC) discovered by Daiichi Sankyo and being jointly developed by AstraZeneca and Daiichi Sankyo . It is being used for the treatment of adult patients with locally advanced or metastatic nonsquamous non-small cell lung cancer (NSCLC) who require systemic therapy following prior treatment .
  • Methods of Application: The applications are based on data from the pivotal TROPION-Lung01 Phase III trials .
  • Results or Outcomes: Datopotamab deruxtecan significantly improved progression-free survival vs. chemotherapy in NSCLC .

3. Targeted Delivery of Exatecan to Tumors

  • Summary of Application: V66-Exatecan achieves targeted treatment of tumor cells, where it induces DNA damage leading to cell death .
  • Methods of Application: The in vivo application of V66-Exatecan leads to tumor regression .
  • Results or Outcomes: The in vivo application of V66-Exatecan leads to tumor regression without triggering general toxicity that is otherwise associated with Topoisomerase I inhibitors .

Safety And Hazards

Exatecan should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The development of novel ADCs against new antigen targets in the tumor microenvironment (TME) and the combination of ADCs with immuno-oncology (IO) agents are some of the future directions for Exatecan .

Eigenschaften

IUPAC Name

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYVPGLRVWUPMP-FYSMJZIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169061
Record name Exatecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exatecan

CAS RN

171335-80-1
Record name Exatecan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171335-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Exatecan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171335801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exatecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Exatecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXATECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC71PP0F89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exatecan
Reactant of Route 2
Exatecan
Reactant of Route 3
Exatecan
Reactant of Route 4
Exatecan
Reactant of Route 5
Exatecan
Reactant of Route 6
Exatecan

Citations

For This Compound
2,220
Citations
FJ Esteva, E Rivera, M Cristofanilli… - … Journal of the …, 2003 - Wiley Online Library
BACKGROUND The objective of the current study was to determine the antitumor activity, safety, and pharmacokinetic (PK) profile of exatecan mesylate in patients with anthracycline‐…
H Minami, H Fujii, T Igarashi, K Itoh, K Tamanoi… - Clinical cancer …, 2001 - AACR
Purpose: A Phase I study of exatecan, a new water-soluble camptothecin derivative, was conducted to determine the maximum tolerated dose and a recommended dose, according to …
Number of citations: 34 aacrjournals.org
S Sharma, N Kemeny, GK Schwartz, D Kelsen… - Clinical cancer …, 2001 - AACR
Exatecan mesylate (DX-8951f) is a topoisomerase I inhibitor that has increased solubility and antitumor activity compared with other topoisomerase I inhibitors. The purpose of this study …
Number of citations: 21 aacrjournals.org
MA Garrison, LA Hammond, CE Geyer Jr… - Clinical cancer …, 2003 - AACR
Purpose: The purpose of this study was to assess the feasibility of administering exatecan, a water-soluble, potent camptothecin analogue, as a protracted 21-day continuous iv infusion …
Number of citations: 23 aacrjournals.org
GK Abou-Alfa, EK Rowinsky, YZ Patt… - American journal of …, 2005 - journals.lww.com
… The recommended dose of exatecan administered as a 30-minute infusion daily for 5 days … exatecan in advanced carcinomas of the biliary tract, evaluating antitumor activity of exatecan …
Number of citations: 14 journals.lww.com
MN Wente, J Kleeff, MW Büchler, J Wanders… - Investigational new …, 2005 - Springer
Background: DE-310 is composed of the topoisomerase-I-inhibitor DX-8951 (exatecan) and a biodegradable macromolecular carrier, which are covalently linked by a peptidyl spacer. …
Number of citations: 36 link.springer.com
JP Braybrooke, M Ranson, C Manegold, K Mattson… - Lung Cancer, 2003 - Elsevier
… the activity of single agent exatecan in previously untreated … IIIb or IV NSCLC were treated with exatecan 0.5 mg/m 2 per … Thirty-three completed at least two cycles of exatecan and 11 …
Number of citations: 22 www.sciencedirect.com
U Jo, Y Murai, KK Agama, Y Sun, LK Saha… - Molecular Cancer …, 2022 - AACR
… as predictive biomarkers of response to exatecan. We also show that exatecan kills cancer cells … developed pH-sensitive peptide–exatecan conjugate that selectively targets cancer cells …
Number of citations: 13 aacrjournals.org
FX Sun, A Tohgo, M Bouvet, S Yagi, R Nassirpour… - Cancer research, 2003 - AACR
We determined the antitumor and antimetastatic efficacy of the camptothecin analogue DX-8951f in an orthotopic metastatic mouse model of pancreatic cancer. DX-8951f showed …
Number of citations: 70 aacrjournals.org
ME Royce, EK Rowinsky, PM Hoff, J Coyle… - Investigational new …, 2004 - Springer
Background: To evaluate the antitumor activity, toxicities, and pharmacokinetics (PK) of DX-8951f administered as a 30-min infusion daily for 5 days every 3 weeks in patients with …
Number of citations: 15 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.